![molecular formula C13H12BrF3N2O3 B12975985 5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate](/img/structure/B12975985.png)
5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage The presence of bromine and trifluoroacetate groups in this compound adds to its chemical diversity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate typically involves a multi-step process. One common method is the diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. This method utilizes Lewis base (PCy3) or Brønsted base (K2CO3) as catalysts to achieve good yields and excellent diastereoselectivities . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high-purity products. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming new ring systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Cycloaddition: Catalysts such as Lewis acids or bases are employed to facilitate cycloaddition reactions.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) and reducing agents (e.g., NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while cycloaddition reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Material Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as photochromic materials.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism of action of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The presence of bromine and trifluoroacetate groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: These compounds also feature a spiro linkage and are widely studied for their biological activities.
Uniqueness
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate is unique due to the presence of both bromine and trifluoroacetate groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other spirocyclic compounds, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H12BrF3N2O3 |
|---|---|
Poids moléculaire |
381.14 g/mol |
Nom IUPAC |
5-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11BrN2O.C2HF3O2/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11;3-2(4,5)1(6)7/h1-2,5,13H,3-4,6H2,(H,14,15);(H,6,7) |
Clé InChI |
NWFXAKVOIVXLJX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12C3=C(C=CC(=C3)Br)NC2=O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


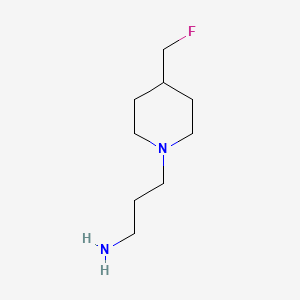
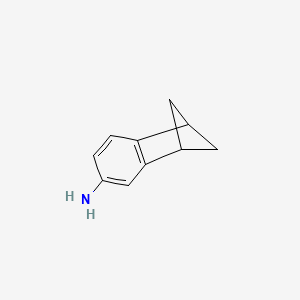
![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)

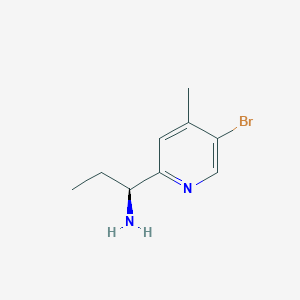
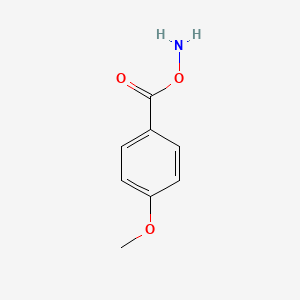
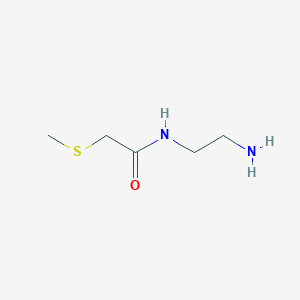

![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
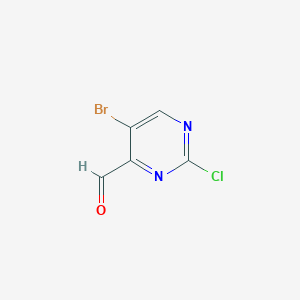
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)


